6-Bromo-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylquinoline
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Overview
Description
6-Bromo-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a bromo group, a methoxy group linked to an aziridine ring, and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylquinoline typically involves multiple steps, starting from commercially available precursorsThe aziridine ring is then formed through aziridination reactions, which can be achieved using reagents such as N-aminophthalimide and catalytic quantities of n-Bu4NI .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. This ensures consistent product quality and higher yields, which are crucial for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromo position.
Scientific Research Applications
6-Bromo-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 6-Bromo-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylquinoline involves its interaction with specific molecular targets. The aziridine ring is known for its reactivity, which can lead to the formation of covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can modify biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Aziridine derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
Quinoline derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their biological activities.
Uniqueness
6-Bromo-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylquinoline is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the bromo and methoxy groups, along with the aziridine ring, makes it a versatile compound for various applications .
Properties
IUPAC Name |
6-bromo-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-11-17(7-13-6-14(18)4-5-16(13)19-11)21-10-15-9-20(15)8-12-2-3-12/h4-7,12,15H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGCEWYSJXBPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)Br)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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